Sinapic acid acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-acetyloxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-8(14)19-13-10(17-2)6-9(4-5-12(15)16)7-11(13)18-3/h4-7H,1-3H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOGPJBNWPDOAB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90985-68-5 | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3,5-dimethoxyphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Distribution of Sinapate Esters, Emphasizing Potential for Acetylated Forms
Abundance in Brassica Species (e.g., Rapeseed, Mustard, Canola)
Plants in the Brassica family, which includes economically important oilseed crops like rapeseed (Brassica napus), mustard (Brassica juncea), and canola, are distinguished by a significant metabolic flow towards producing a wide spectrum of sinapate ester conjugates. frontiersin.orgresearchgate.net In these species, sinapate esters are among the most prevalent phenolic compounds. researchgate.net The most prominent of these is sinapine (B1681761) (sinapoylcholine), which often accounts for the majority of the total phenolic content. researchgate.netnih.gov Other significant derivatives, such as sinapoyl glucose and sinapoyl malate (B86768), are also present and play various roles in plant development and defense, including acting as UV-B radiation protectants. researchgate.netnih.gov
The seeds of Brassica species are major accumulation sites for sinapate esters, with sinapine being the most abundant, often representing 70% to over 80% of the total phenolic compounds. nih.gov For instance, the sinapine content in B. juncea has been reported to be around 13 mg/g of dry seed weight. nih.gov Following oil extraction, these phenolic compounds become concentrated in the resulting by-products, such as the press cake or meal. researchgate.netcapes.gov.br Canola meal, the co-product of canola oil refining, is consequently a rich source of these compounds, containing high levels of sinapine and other sinapic acid derivatives. mdpi.comnih.gov Studies show that sinapine content can range from 6.11 to 10.11 mg/g in defatted canola meals. nih.gov The concentration of total phenolics in defatted canola seeds, press cakes, and meals can reach up to 22.54 mg/g, 19.71 mg/g, and 16.66 mg/g, respectively, with sinapic acid derivatives forming the bulk of this content. mdpi.com
The concentration of sinapate esters, particularly sinapine, exhibits considerable variation depending on the specific cultivar, genetic factors, and growing environment. researchgate.net Studies on various Brassica species and cultivars have documented a wide range of sinapine content, from 5 to 30 mg/g in rapeseed meal. researchgate.net Research comparing 32 rapeseed samples from eight cultivars (B. napus and B. campestris) grown in four locations found that B. napus cultivars had significantly higher sinapine levels than B. campestris cultivars. cdnsciencepub.com For example, sinapine concentrations in the oil-free meal of different Brassica species showed significant genetic variation. researchgate.net One study of 95 rapeseed mutant lines also revealed significant differences in the content of various sinapate esters, with total sinapine content ranging from 29.86 to 33.68 mg/g in the original cultivars. mdpi.compreprints.org
Processing methods and conditions, especially temperature, also heavily influence the concentration and profile of sinapic acid derivatives in the final meal product. nih.gov Heat treatments during oil processing can cause degradation and transformation of these compounds. mdpi.com For instance, roasting canola seeds at different temperatures and times significantly alters the levels of sinapine and sinapic acid in the resulting defatted meal. nih.gov One study found that the highest sinapine concentration (7572 µg/g DW) in defatted meal was achieved after air frying seeds at 160°C for 5 minutes. nih.govresearchgate.net Conversely, increasing the temperature to 170°C for 20 minutes led to the lowest recovery of sinapine (5940.32 µg/g DW). researchgate.netnih.gov These findings underscore that both genetic makeup and processing parameters are critical determinants of the final sinapate ester composition in Brassica products.
Table 1: Sinapate Ester Content in Various Brassica Species and Products An interactive table summarizing research findings on the concentration of major sinapic acid derivatives.
| Species/Product | Compound | Concentration Range | Source(s) |
|---|---|---|---|
| Brassica napus (Canola) Seeds | Total Phenolics | 16.16–22.54 mg/g (defatted) | nih.gov |
| Brassica napus (Canola) Seeds | Sinapine | 8.65–11.89 mg/g (defatted) | nih.gov |
| Brassica napus (Canola) Meal | Sinapine | 5 to 30 mg/g | researchgate.net |
| Brassica napus (Canola) Meal | Sinapine | 6.11–10.11 mg/g | nih.gov |
| Brassica napus (Canola) Meal | Total Phenolics | 14.56–16.66 mg/g | mdpi.com |
| Brassica juncea (Mustard) Meal | Sinapine | 8.7 mg/g | nih.gov |
| Brassica Cultivars (Oil-free meal) | Sinapine | 0.64 to 1.14 % | ajol.info |
Presence in Seeds and Defatted Meal
Occurrence in Other Plant-Derived Products
While most prominent in the Brassicaceae family, sinapic acid and its esters are also found in other plant-derived products. frontiersin.orgnih.gov For example, sinapic acid itself has been identified in wine, vinegar, and black plums. wikipedia.org Esters of sinapic acid are also present in the anthocyanin structures of various vegetables. In red cabbage, the sinapoyl ester of cyanidin-3-sophoroside-5-glucoside is a major anthocyanin, and complex sinapoylated anthocyanins are also found in broccoli sprouts. csic.es Furthermore, there is evidence that sinapic acid is bound via ester linkages to cell wall polysaccharides, such as arabinoxylans, in cereals and other grasses, although this is less common than ferulic acid cross-linking. agriculturejournals.cz
Accumulation in Agro-Industrial By-products and Wastes
Agro-industrial by-products are significant reservoirs of sinapate esters. frontiersin.orgmendeley.com The process of oil extraction from Brassica seeds concentrates these phenolic compounds into the residual press cake and meal, which are often considered low-value products primarily used for animal feed. researchgate.netcapes.gov.brcore.ac.uk Rapeseed meal, for example, is a well-documented source, with a total phenolic content ranging from 1-2% of its dry matter, the majority of which are sinapate esters. researchgate.netcirad.fr Similarly, mustard seed meal, a residue from mustard production, is rich in these compounds. frontiersin.org The concentration of sinapine in rapeseed meal can constitute 1-2% of the meal's total weight. These by-products represent a substantial, yet often underutilized, source for the recovery of valuable phenolic compounds like sinapic acid and its various esters. frontiersin.orgacademie-sciences.fr
Biosynthesis and Metabolic Pathways of Sinapate Esters in Plants
Integration within the Phenylpropanoid Pathway
The journey to sinapate esters begins with the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products from the aromatic amino acid phenylalanine. researchgate.netnih.gov This pathway is central to the production of essential compounds like lignin (B12514952), flavonoids, and hydroxycinnamic acids, including sinapic acid. nih.govontosight.ai
The synthesis of sinapate derivatives can be broadly divided into three main stages. frontiersin.org The first is the formation of phenylalanine via the shikimate pathway. frontiersin.org The second stage involves the conversion of phenylalanine to the activated intermediate, 4-coumaroyl CoA. frontiersin.org The third stage encompasses the subsequent transformations of 4-coumaroyl CoA to produce the diverse range of sinapate esters. frontiersin.org
The conversion of 4-coumaroyl CoA is a critical juncture in the phenylpropanoid pathway, leading to various phenolic-CoA esters. nih.gov The synthesis of sinapic acid from 4-coumaroyl CoA involves a series of enzymatic reactions. nih.govnih.gov A key step is the transfer of the p-coumaroyl group from 4-coumaroyl CoA to shikimate, a reaction catalyzed by p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT). nih.gov The resulting p-coumaroyl shikimate is then hydroxylated to form caffeoyl shikimate. nih.gov HCT subsequently catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov
From caffeoyl-CoA, the pathway continues with a methylation step to yield feruloyl-CoA, which is then converted to coniferaldehyde (B117026). nih.gov A subsequent hydroxylation and another methylation step lead to the formation of sinapaldehyde (B192390), the direct precursor to sinapic acid. nih.gov
Several key enzymes play pivotal roles in the conversion of 4-coumaroyl CoA to sinapic acid and its esters.
HCT (p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase): This enzyme is crucial for the biosynthesis of sinapoylmalate and catalyzes two important steps in the phenylpropanoid pathway. nih.govnih.gov It first facilitates the transfer of the p-coumaroyl group to shikimate and later catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov
CMOT (Caffeic acid O-methyltransferase): This enzyme is responsible for the methylation of the 5-hydroxyl group of 5-hydroxyconiferaldehyde (B1237348) to produce sinapaldehyde. nih.gov
REF1 Aldehyde Dehydrogenase (REDUCED EPIDERMAL FLUORESCENCE1): The REF1 gene encodes an aldehyde dehydrogenase that is essential for the synthesis of sinapic acid. researchgate.netnih.gov This enzyme catalyzes the oxidation of sinapaldehyde to sinapic acid. researchgate.netnih.govpurdue.edu Studies on ref1 mutants in Arabidopsis thaliana have shown a significant reduction in sinapate esters, confirming the enzyme's critical role. nih.govpurdue.eduoup.com The REF1 enzyme can also oxidize coniferaldehyde to ferulic acid. nih.govpurdue.edu This finding suggests that the synthesis of ferulic and sinapic acids can occur through the oxidation of their corresponding aldehydes, a route that is the reverse of the traditionally depicted phenylpropanoid pathway. nih.govnih.govpurdue.edu
| Enzyme | Abbreviation | Function in Sinapate Ester Biosynthesis |
| p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase | HCT | Catalyzes the transfer of the p-coumaroyl group to shikimate and the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov |
| Caffeic acid O-methyltransferase | CMOT | Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde. nih.gov |
| REDUCED EPIDERMAL FLUORESCENCE1 Aldehyde Dehydrogenase | REF1 | Oxidizes sinapaldehyde to form sinapic acid. researchgate.netnih.gov |
Enzymatic Conversions from 4-Coumaroyl CoA
Formation of Major Sinapate Esters (e.g., Sinapoyl Malate (B86768), Sinapoyl Glucose, Sinapine)
Once sinapic acid is synthesized, it is converted into several major ester forms, with sinapoyl malate, sinapoyl glucose, and sinapine (B1681761) being the most prominent in members of the Brassicaceae family. frontiersin.orgnih.gov The relative abundance of these esters is developmentally regulated. nih.gov For instance, leaves primarily contain sinapoylmalate, while seeds accumulate sinapoylcholine (sinapine) and lesser amounts of sinapoylglucose. nih.gov
Sinapoyl Glucose: This ester is a key intermediate in the formation of other sinapate esters. frontiersin.orgdb-thueringen.de It is formed from sinapic acid and UDP-glucose. db-thueringen.de
Sinapoyl Malate: This compound is particularly important for protecting plants from UV-B radiation. frontiersin.orgresearchgate.net It is synthesized from sinapoyl glucose and is found in the leaves of plants like Arabidopsis. nih.govresearchgate.net
Sinapine (Sinapoylcholine): This is the major sinapate ester found in the seeds of many Brassica species. frontiersin.orgnih.gov It is thought to act as a storage compound for choline (B1196258), which is important for seedling growth. researchgate.net
The conversion of sinapic acid into its various esters is facilitated by specific transferase enzymes.
SMT (Sinapoylglucose:malate sinapoyltransferase): This enzyme catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, resulting in the formation of sinapoyl malate. db-thueringen.denih.gov The activity of SMT is a key step in the pathway that converts sinapine from the seed into sinapoylmalate in the developing seedling. nih.gov
Sinapine Synthase (1-O-sinapoyl-β-D-glucose:choline sinapoyltransferase): Also known as SCT, this enzyme is responsible for the synthesis of sinapine. wikipedia.orgqmul.ac.uk It catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline. db-thueringen.dewikipedia.orgexpasy.org
| Enzyme | Abbreviation | Reaction Catalyzed |
| Sinapoylglucose:malate sinapoyltransferase | SMT | 1-O-sinapoyl-β-glucose + L-malate → Sinapoyl malate + D-glucose db-thueringen.denih.gov |
| Sinapine Synthase (1-O-sinapoyl-β-D-glucose:choline sinapoyltransferase) | SCT | 1-O-sinapoyl-β-glucose + Choline → Sinapine (Sinapoylcholine) + D-glucose wikipedia.orgqmul.ac.uk |
Interplay with Abscisic Acid Homeostasis
Recent research has indicated a connection between sinapic acid metabolism and the plant hormone abscisic acid (ABA), which is a key regulator of seed germination, plant growth, and stress responses. google.com Exogenous application of sinapic acid has been shown to promote seed germination in Arabidopsis thaliana in a dose-dependent manner. science.gov This effect is linked to the influence of sinapic acid on ABA catabolism, leading to reduced levels of active ABA. science.gov
Furthermore, sinapoylcholine, the major sinapate ester in seeds, appears to affect ABA homeostasis during germination and early seedling development. science.gov Mutants that are deficient in the synthesis of sinapate esters exhibit increased sensitivity to ABA during germination. science.gov This suggests that sinapic acid and its esters play a role in modulating the inhibitory effects of ABA, particularly in response to stresses like drought. science.gov
Connection to the Acetate (B1210297) Pathway (Polyketide Pathway)
The biosynthesis of flavonoids, which are also derived from the phenylpropanoid pathway, requires contributions from the acetate pathway (also known as the polyketide pathway). nih.govresearchgate.netoup.com This pathway provides malonyl-CoA, which is essential for the chain elongation step catalyzed by chalcone (B49325) synthase, a key enzyme in flavonoid synthesis. nih.govnih.gov
While the primary backbone of sinapic acid comes from the phenylpropanoid pathway, the broader metabolic network connects these pathways. oup.com The phenylpropanoid pathway and the acetate pathway intersect at the level of primary metabolism, sharing precursors and potentially regulatory mechanisms. nih.govoup.com For instance, the production of both sinapic acid derivatives and flavonoids draws from the same initial pool of phenylpropanoid intermediates. oup.com While a direct role of the acetate pathway in forming the core structure of sinapic acid is not established, the interconnectedness of plant metabolic pathways suggests a coordinated regulation and flow of intermediates between the phenylpropanoid and acetate pathways to produce a diverse array of secondary metabolites.
Malonyl-CoA Provision for Biosynthetic Processes
The biosynthesis of many secondary metabolites, including certain classes of phenylpropanoids that compete with sinapate esters, depends on the availability of malonyl-CoA. uoguelph.canih.gov Malonyl-CoA serves as a critical two-carbon (C2) chain extender in reactions catalyzed by enzymes like chalcone synthase, which is a key enzyme in the flavonoid pathway. uoguelph.canih.gov
The primary source of cytosolic malonyl-CoA is the irreversible carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govmdpi.comwikipedia.org This enzyme is, therefore, fundamental in supplying the necessary building blocks for various biosynthetic processes. nih.gov While sinapate esters themselves are not directly assembled using malonyl-CoA, the pathways that compete for the common precursor, p-coumaroyl-CoA, are heavily reliant on it. nih.govdb-thueringen.de For instance, the synthesis of the flavonoid backbone requires p-coumaroyl-CoA and three molecules of malonyl-CoA. uoguelph.ca Consequently, the regulation of acetyl-CoA carboxylase activity and the resulting pool of malonyl-CoA can influence the metabolic flux, directing precursors either towards flavonoid synthesis or towards the branch leading to sinapic acid and its subsequent esters. nih.govd-nb.info
Table 1: Key Enzymes and Substrates in the Provision of Phenylpropanoid Precursors
| Enzyme | Abbreviation | Substrate(s) | Product | Metabolic Role |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Phenylalanine | Cinnamic acid | Entry point into the phenylpropanoid pathway. ontosight.ai |
| Cinnamate (B1238496) 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid. ontosight.ai |
| 4-coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Activation of p-coumaric acid; creates a key branch-point intermediate. frontiersin.orgontosight.ai |
| Acetyl-CoA carboxylase | ACC | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA | Provides the extender units for flavonoid and fatty acid biosynthesis. nih.govmdpi.comwikipedia.org |
Genetic Regulation of Sinapate Ester Biosynthesis
The biosynthesis of sinapate esters is meticulously controlled at the transcriptional level, involving a variety of regulatory proteins, primarily from the R2R3-MYB family of transcription factors. tandfonline.comoup.com These transcription factors can act as either activators or repressors of specific genes within the phenylpropanoid pathway, thereby modulating the accumulation of sinapate esters in response to developmental cues and environmental stimuli like ultraviolet (UV) radiation. tandfonline.comnih.gov
A prominent example of a negative regulator is AtMYB4 in Arabidopsis thaliana. nih.gov AtMYB4 represses the expression of the gene encoding cinnamate 4-hydroxylase (C4H), a critical early enzyme in the pathway. tandfonline.comnih.gov Loss-of-function mutants for AtMYB4 exhibit increased tolerance to UV-B radiation due to higher accumulation of sinapate esters, specifically sinapoyl malate. nih.gov Conversely, overexpression of AtMYB4 leads to reduced levels of these UV-protective compounds. tandfonline.com The expression of AtMYB4 itself is downregulated by UV-B light, suggesting a derepression mechanism for pathway activation. nih.gov Other members of this family, such as AtMYB32, also function as repressors. oup.com
In addition to repressors, other transcription factors are involved in the nuanced regulation of the pathway. The basic leucine (B10760876) zipper transcription factors ELONGATED HYPOCOTYL 5 (HY5) and its homolog (HYH) are crucial for the induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1). oup.comnih.gov FAH1 is a key enzyme that catalyzes a vital step leading to sinapate synthesis. oup.com This induction is mediated by light photoreceptors, including UVR8, phytochrome, and cryptochrome, highlighting how light signals are translated into protective biochemical responses. oup.comnih.gov
The expression of genes encoding the enzymes for the final steps of esterification, such as sinapoylglucose:choline sinapoyltransferase (SCT) and sinapoylglucose:malate sinapoyltransferase (SMT), is also subject to tight transcriptional control, often in a tissue-specific or developmental manner. db-thueringen.denih.gov For example, in Brassica napus, the expression of BnSCT is primarily restricted to developing seeds, which correlates with the accumulation of sinapine (sinapoylcholine) in this tissue. nih.gov
Table 2: Key Transcription Factors and Genes in the Regulation of Sinapate Ester Biosynthesis in Arabidopsis thaliana
| Regulatory Gene | Encoded Protein | Target Gene(s)/Pathway | Function |
|---|---|---|---|
| AtMYB4 | R2R3-MYB Transcription Factor | C4H (Cinnamate 4-hydroxylase) | Transcriptional repressor; downregulates the phenylpropanoid pathway. tandfonline.comoup.comnih.gov |
| AtMYB7 | R2R3-MYB Transcription Factor | Flavonoid biosynthetic genes | Transcriptional repressor of flavonoid synthesis. oup.com |
| AtMYB32 | R2R3-MYB Transcription Factor | Lignin biosynthesis | Transcriptional repressor. oup.com |
| HY5 / HYH | bZIP Transcription Factors | FAH1 (Ferulic acid 5-hydroxylase) | Transcriptional activators; mediate light-induced expression. oup.comnih.gov |
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,2-disinapoyl-Glc |
| Acetyl-CoA |
| Caffeoyl shikimate |
| Cinnamic acid |
| Coniferaldehyde |
| Coumaroyl glucose |
| Ferulic acid |
| Feruloyl glucose |
| Kaempferol glycosides |
| Malonyl-CoA |
| Naringenin chalcone |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| p-coumaroyl shikimate |
| Phenylalanine |
| Quercetin glycosides |
| Sinapaldehyde |
| Sinapic acid |
| Sinapic acid acetate |
| Sinapine (Sinapoylcholine) |
| Sinapoyl glucose |
Chemical Synthesis and Derivatization Strategies for Sinapate Esters and Acetylated Analogues
Conventional Synthetic Routes for Sinapic Acid
The synthesis of sinapic acid, a key precursor for its various esters, has been well-established through several conventional methods.
Knoevenagel-Doebner Condensation
The most common and well-established method for synthesizing sinapic acid is the Knoevenagel-Doebner condensation. frontiersin.orgresearchgate.net This reaction involves the condensation of syringaldehyde (B56468) with malonic acid. frontiersin.orgscirp.org Typically, the reaction is carried out in a basic solvent like pyridine (B92270), with a catalyst such as piperidine (B6355638) or aniline. frontiersin.orgresearchgate.netmdpi.com The reaction proceeds via an intermediate dicarboxylic acid, which then undergoes decarboxylation to yield sinapic acid. researchgate.net
However, a significant limitation of this reaction is a subsequent, second decarboxylation that can occur, leading to the formation of an undesired byproduct, 4-vinylsyringol. researchgate.netscirp.org Research has shown that controlling the reaction temperature is crucial to manage this side reaction. Performing the condensation at temperatures below 80°C, optimally around 70°C, can inhibit the formation of 4-vinylsyringol and maximize the yield of sinapic acid, with optimal yields reported to be around 78% after 2.5 hours. researchgate.netscirp.org
Greener Synthesis Methodologies (e.g., Microwave-Assisted, L-Proline Catalysis)
In response to the environmental and health concerns associated with hazardous reagents like pyridine, greener synthetic approaches have been developed. frontiersin.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Knoevenagel-Doebner condensation to synthesize sinapic acid and other phenolic acids. frontiersin.orgnih.gov This technique significantly reduces reaction times from hours to minutes and can lead to high conversions (86–99%) and yields (85–97%). nih.govresearchgate.net Optimization of parameters such as temperature, reaction time, and catalyst concentration is key to preventing the thermal decarboxylation to vinylphenols. nih.gov
L-Proline Catalysis: The use of the amino acid L-proline as a catalyst offers a more environmentally benign alternative to traditional amine catalysts. mdpi.comnih.gov L-proline can effectively promote the Knoevenagel-Doebner condensation in greener solvents like ethanol (B145695). nih.govresearchgate.netnih.gov This method avoids the use of toxic pyridine and provides good to excellent yields. mdpi.comiau.ir However, one drawback is that substituting L-proline for piperidine in ethanol may necessitate an additional chromatographic purification step. nih.gov
Table 1: Comparison of Synthetic Routes for Sinapic Acid
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Knoevenagel-Doebner | Syringaldehyde, Malonic Acid, Pyridine/Piperidine | Well-established, good yields | Use of toxic solvents/catalysts, formation of 4-vinylsyringol byproduct | frontiersin.org, researchgate.net, scirp.org |
| Microwave-Assisted | Syringaldehyde, Malonic Acid, Piperidine, Toluene | Drastically reduced reaction times, high yields | Requires specialized equipment, potential for side reactions at high temp. | frontiersin.org, nih.gov |
| L-Proline Catalysis | Syringaldehyde, Malonic Acid, L-Proline, Ethanol | Avoids toxic pyridine, uses a green catalyst and solvent | May require extra purification steps | nih.gov, mdpi.com, iau.ir |
Targeted Synthesis of Sinapate Esters (e.g., Sinapine (B1681761), Sinapoyl Malate (B86768), Sinapoyl Glucose)
Sinapic acid serves as the foundational molecule for a variety of naturally occurring esters, and targeted synthetic strategies have been developed to produce them.
Sinapoyl Malate: This ester is biosynthesized in plants from sinapoyl glucose. nih.gov A total synthesis was developed using a convergent approach, starting from sinapic acid and a protected malate moiety. nih.gov While this method provides the pure product, it involves multiple protection/deprotection steps and uses toxic solvents. nih.gov A more sustainable, protecting-group-free procedure has been devised based on the Knoevenagel-Doebner condensation of syringaldehyde and a malic monomalonate ester, resulting in higher yields. nih.govrsc.org
Sinapoyl Glucose: The synthesis of 1-O-sinapoyl-β-D-glucose can be achieved through both enzymatic and chemical routes. Enzymatic synthesis uses the enzyme sinapate 1-glucosyltransferase to catalyze the reaction between sinapic acid and UDP-glucose. researchgate.netqmul.ac.uk However, reported yields for this biochemical approach can be low. nih.gov A highly efficient chemical synthesis involves the stereoselective glycosylation between a protected glycosyl donor and a 4-O-chloroacetylated sinapic acid. frontiersin.org Subsequent mild cleavage of the chloroacetyl group furnishes sinapoyl glucose in high yields, though the method does require multiple protection/deprotection steps. frontiersin.orgnih.gov
Table 2: Overview of Sinapate Ester Synthesis
| Ester | Synthetic Strategy | Key Features | Citations |
|---|---|---|---|
| Sinapine | Proline-mediated Knoevenagel-Doebner | Two-step, sustainable process using Meldrum's acid and choline (B1196258) chloride; 52% overall yield. | researchgate.net, nih.gov, acs.org |
| Sinapoyl Malate | Knoevenagel-Doebner from syringaldehyde and malic monomalonate ester | Protecting-group-free, sustainable, and provides higher yields than previous methods. | nih.gov, rsc.org |
| Sinapoyl Glucose | Stereoselective glycosylation | Uses protected glycosyl donor and 4-O-chloroacetylated sinapic acid; provides high yields but requires multiple steps. | frontiersin.org, nih.gov |
Acetylating Strategies for Sinapate Esters
Acetylation is a common derivatization strategy used to modify the properties of sinapate esters, often by converting the phenolic hydroxyl group into an acetate (B1210297) ester.
Acetylation of Existing Sinapate Esters (e.g., Acetylated 2-Ethylhexyl Sinapate Synthesis)
The acetylation of a pre-synthesized sinapate ester is a direct method for producing acetylated analogues. A key example is the synthesis of acetylated 2-ethylhexyl sinapate. In this procedure, 2-ethylhexyl sinapate is dissolved in acetic anhydride (B1165640) and stirred to achieve the acetylation of the phenolic hydroxyl group. mdpi.comresearchgate.net This reaction yields acetylated 2-ethylhexyl sinapate as a pale-yellow oil with a reported yield of 83%. researchgate.net
Similarly, other sinapate esters can be acetylated. The acetylation of the 4-hydroxyl group of sinapic acid phenethyl ester (SAPE) has been reported as part of structure-activity relationship studies. nih.govacs.org Another method describes the synthesis of 4-acetoxy-sinapinic acid by heating syringaldehyde with acetic anhydride and sodium acetate. google.com
Methodological Approaches for Acetate Derivatization
The derivatization of molecules to form acetates is a fundamental transformation in organic synthesis. The most common method for acetylating a hydroxyl group, such as the phenol (B47542) on a sinapate ester, is treatment with acetic anhydride. researchgate.netcerealsgrains.org This reaction is often performed in the presence of a base, like pyridine, which acts as a solvent and catalyst, or a solid catalyst like sodium acetate. google.comresearchgate.net
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary. Acetylation can be achieved by heating the sample with a mixture of pyridine and acetic anhydride. cerealsgrains.org In other synthetic contexts, the reaction can be carried out by heating the substrate with acetic anhydride, sometimes with an acid catalyst like p-toluenesulfonic acid, to acetylate both hydroxyl and amino groups. google.com The derivatization of carboxylic acids to esters for analysis can be achieved using reagents like methyl chloroformate (MCF) in the presence of an alcohol (e.g., 1-propanol) and pyridine. nih.gov
Derivatization for Analytical and Functional Studies
The derivatization of sinapic acid and its related esters is a critical strategy employed in chemical analysis and for the exploration of their functional properties. These chemical modifications are designed to alter the physicochemical characteristics of the parent molecule, which can facilitate more effective analysis or help elucidate structure-activity relationships.
For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary. dss.go.th Phenolic acids like sinapic acid are generally nonvolatile; derivatization increases their volatility and thermal stability, making them suitable for GC-based separation and detection. dss.go.th While high-performance liquid chromatography (HPLC) can often be used for the direct analysis of underivatized phenolic compounds, GC methods require a derivatization step. dss.go.th A common technique involves silylation, for instance, using N,O-bis(trimethylsilyl)acetamide to derivatize phenolic acids before injection into a GC-Mass Spectrometry (GC-MS) system. nih.gov Another relevant method involves acid hydrolysis of a sample, followed by acetic derivatization and subsequent GC analysis, which has been used for the structural determination of sinapic acid derivatives. acs.org
In the context of functional studies, derivatization is a powerful tool for creating analogues of sinapic acid to investigate how specific structural features influence biological activity. By systematically modifying the parent structure, researchers can probe the molecular interactions that underpin its effects. For example, a series of novel sinapic acid derivatives were synthesized to evaluate their potential as anti-inflammatory agents. brieflands.com This was achieved by coupling sinapic acid with various substituted 2-(1H-benzo[d]imidazol-1-yl)ethan-1-amines. brieflands.com The synthesis involved activating the carboxylic acid group of sinapic acid, often with reagents like oxalyl chloride, followed by amide bond formation with the respective amine. brieflands.com This approach allows for the introduction of diverse chemical moieties to the sinapic acid backbone, enabling a systematic study of how these changes affect its functional properties.
Detailed findings from a study on the synthesis of sinapic acid-benzimidazole derivatives are presented below.
| Final Compound | Starting Amine Derivative | Yield (%) |
|---|---|---|
| 7a | 6a | 83 |
| 7b | 6b | 73 |
| 7h | 6h | 84 |
This table summarizes the yields for select synthesized sinapic acid derivatives (7a, 7b, 7h) from their corresponding amine precursors (6a, 6b, 6h) as reported in a study exploring new anti-inflammatory agents. brieflands.com
Another synthetic modification for functional studies is the laccase-mediated dimerization of sinapic acid, which has been used to produce compounds like 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) for further investigation. tandfonline.com Such chemo-enzymatic strategies create novel structures based on the sinapic acid scaffold, opening avenues for exploring new functional applications.
Extraction and Purification Methodologies for Sinapate Esters from Biomass
Conventional Solvent Extraction Techniques
Conventional solvent extraction remains a primary method for the recovery of phenolic compounds, including sinapate esters, from plant biomass due to its simplicity and cost-effectiveness. nih.gov This technique involves the use of various solvents to dissolve and separate the target compounds from the solid plant matrix. nih.gov
Hydro-alcoholic Liquid/Solid Extraction (e.g., Ethanol (B145695), Methanol)
Hydro-alcoholic mixtures, particularly aqueous solutions of ethanol and methanol (B129727), are commonly used for the extraction of sinapate esters. nih.govmdpi.com These solvents are effective in dissolving phenolic compounds due to their polarity. researchgate.net While both are effective, ethanol is often preferred due to its lower toxicity compared to methanol, making it a more suitable choice for applications in the food and pharmaceutical industries. nih.govnih.gov The extraction process typically involves soaking the plant material in the solvent, followed by separation of the liquid extract. nih.gov Studies have shown that a mixture of methanol and water can yield a high recovery of phenolic compounds from rapeseed meal. researchgate.net
Optimization of Extraction Conditions (e.g., Temperature, Solvent Concentration, pH)
The efficiency of solvent extraction is significantly influenced by several factors, including temperature, the concentration of the solvent, and the pH of the extraction medium. mdpi.com
Temperature: Increasing the extraction temperature generally enhances the solubility of sinapate esters and improves extraction yield. nih.gov However, excessively high temperatures can lead to the degradation of these compounds. nih.gov For instance, studies on mustard bran have identified optimal extraction temperatures between 55°C and 75°C. nih.gov
Solvent Concentration: The ratio of alcohol to water in the solvent mixture is a critical parameter. Research indicates that an ethanol concentration of approximately 60% to 70% in water provides optimal recovery of sinapine (B1681761) and other sinapic acid derivatives from mustard and rapeseed bran. nih.govmdpi.com
pH: The pH of the extraction solvent plays a crucial role in the type of sinapate ester recovered. Acidic conditions (pH 2) have been shown to favor the extraction of sinapine, while alkaline conditions (pH 12) promote the hydrolysis of sinapine to sinapic acid. mdpi.com This allows for the selective extraction of specific sinapate esters by adjusting the pH.
Table 1: Optimal Conditions for Conventional Solvent Extraction of Sinapate Esters
| Parameter | Optimal Range/Condition | Source(s) |
| Solvent | 60-70% Aqueous Ethanol | nih.govmdpi.com |
| Temperature | 55-75 °C | nih.gov |
| pH for Sinapine | Acidic (pH 2) | mdpi.com |
| pH for Sinapic Acid | Alkaline (pH 12) | mdpi.com |
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and the use of large solvent volumes, several advanced extraction technologies have been developed. These methods offer improved efficiency and are often considered more environmentally friendly. nih.govtandfonline.com
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and mass transfer of the target compounds. researchgate.net This technique has been shown to significantly reduce extraction time compared to conventional methods. nih.gov For example, a study on Brassica juncea meal demonstrated that UAE under mild conditions (70% ethanol/water for 30 minutes at 25°C) yielded comparable results to a 7-day conventional extraction. nih.gov The efficiency of UAE is influenced by parameters such as temperature, ethanol concentration, sonication duration, and the solvent-to-material ratio. nih.gov
Microwave-Assisted Extraction
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of target compounds. mdpi.com This method is known for its speed and efficiency. dntb.gov.uaresearchgate.net The choice of solvent is critical in MAE, with studies showing that methanol and ethanol can have different efficiencies depending on the target compound and temperature. mdpi.com For instance, the extraction of canolol, a derivative of sinapic acid, was optimized at 151°C with methanol and 170°C with ethanol. dntb.gov.ua However, a drawback of MAE is the potential for thermal degradation of compounds if the temperature is not carefully controlled. nih.gov
High-Pressure Accelerated Solvent Extraction
High-Pressure Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a technique that uses high temperatures (up to 200°C) and pressures (0.3 to 20 MPa) to maintain the solvent in a liquid state above its boiling point. wikipedia.orgthermofisher.com These conditions increase the solubility and diffusion rate of the analytes, resulting in a more rapid and efficient extraction with reduced solvent consumption. nih.govwikipedia.org Aqueous alcoholic extraction of phenolics from biomass at high temperatures (140–180°C) and pressures has been shown to yield better results than conventional methods. nih.govresearchgate.net However, similar to MAE, high temperatures in ASE can lead to the degradation of sinapic acid into other compounds. nih.govresearchgate.net
Table 2: Comparison of Advanced Extraction Technologies for Sinapate Esters
| Technology | Principle | Advantages | Disadvantages | Source(s) |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced extraction time, mild conditions | Optimization of multiple parameters required | nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample | Rapid, efficient | Potential for thermal degradation, higher equipment cost | nih.govmdpi.comdntb.gov.ua |
| High-Pressure Accelerated Solvent Extraction (ASE) | High temperature and pressure enhance extraction | Fast, reduced solvent use, high efficiency | Potential for thermal degradation, high equipment cost | nih.govwikipedia.orgresearchgate.net |
Purification Techniques for Sinapate Esters from Biomass
Following the initial solid-liquid extraction of sinapate esters and other phenolic compounds from biomass using solvents like water/alcohol mixtures, a purification step is essential. nih.govfrontiersin.org The initial extracts often contain a variety of non-phenolic compounds, including proteins, carbohydrates, and glucosinolates, which necessitates further processing to achieve the desired purity of sinapic acid and its derivatives. nih.gov The three most prevalent technologies employed for this purification are membrane processes, liquid-liquid extraction, and adsorption chromatography. nih.gov
Membrane Processes
Membrane processes serve as an effective method for isolating and purifying phenolic compounds, including sinapate esters, from crude biomass extracts. nih.govresearchgate.net This technology involves filtering the extracts through a series of selected membranes to separate molecules based on size and other properties. frontiersin.org
The process typically involves the following steps:
Initial extraction from biomass, often under alkaline conditions. frontiersin.org
Multiple filtration stages using specialized membranes. frontiersin.org
Adjustment of pH between filtration steps; an acidic pH is often required to effectively separate the target sinapic acid from proteins and other impurities. frontiersin.org
Membrane filtration is recognized as a rapid and efficient purification technique, with reported process efficiencies ranging from 70% to 90%. frontiersin.org However, a significant drawback is that the final purity of the product is generally lower than what can be achieved with adsorption chromatography. frontiersin.org Despite this, membrane processes remain a valuable tool in the large-scale purification of sinapate esters. researchgate.netresearchgate.net
Table 1: Overview of Membrane Process for Sinapate Ester Purification
| Parameter | Description | Source |
|---|---|---|
| Objective | Isolate desired phenolic compounds from crude extracts. | nih.govfrontiersin.org |
| Typical Feed | Alkaline extracts of Brassica biomass. | frontiersin.org |
| Key Step | Multi-stage filtration through selected membranes. | frontiersin.org |
| Critical Factor | pH adjustment (acidification) to precipitate proteins. | frontiersin.org |
| Reported Efficiency | 70% - 90% | frontiersin.org |
| Limitation | Lower final purity compared to adsorption chromatography. | frontiersin.org |
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a fundamental separation technique widely used as a preparatory step in the purification and analysis of phenolic compounds from plant extracts. nih.govphenomenex.com The principle of LLE is based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com
In the context of sinapate ester purification, LLE partitions compounds based on their polarity. phenomenex.com Polar compounds tend to remain in the aqueous phase, while less polar compounds, like many sinapate esters, will move into the organic phase. phenomenex.com This method is particularly effective for sample cleanup, concentration, and isolation of specific analytes before further analysis, such as chromatography. nih.govphenomenex.com While it is a foundational technique, its primary role is often in sample preparation rather than as a final, high-purity polishing step. nih.gov
Adsorption Chromatography
Adsorption chromatography is a highly effective, albeit more resource-intensive, method for purifying sinapate esters to a high degree. nih.govfrontiersin.org It is often considered the conventional method when high purity is the primary objective. frontiersin.org The technique separates chemical substances based on their differential adsorption to a solid stationary phase.
Various adsorbent materials have been utilized in the purification of sinapate esters:
Cation-exchange Resins : One study demonstrated the use of a cation-exchange resin (Amberlite) which served a dual role as both an adsorber and a catalyst in the preparation of purified sinapate ethyl ester from rapeseed meal extracts. researchgate.net This method can effectively trap cationic species, aiding in purification. researchgate.net
Polyamide Resins : Polyamide SC6 has been used as a chromatographic medium for purifying sinapate esters, with compounds eluted using a stepwise gradient of aqueous methanol. db-thueringen.de
Though it can be more time-consuming and costly compared to membrane filtration, adsorption chromatography remains the preferred method for achieving high-purity sinapic acid and its derivatives. frontiersin.org
Application of QuEChERS Method with Acetate (B1210297) for Phenolic Compound Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction technique that has proven effective for isolating phenolic compounds from complex plant matrices. scielo.brscielo.br Originally developed for pesticide residue analysis, its application has expanded to include other analytes. dphen1.com
A modified version of the QuEChERS method that utilizes an acetate buffer has been specifically developed and validated for the extraction of various phenolic compounds, including sinapic acid. scielo.brscielo.br Studies have shown that the acetate version of the QuEChERS method results in higher extraction yields for phenolic compounds when compared to the original or citrate-buffered versions. scielo.brresearchgate.net This enhanced efficiency is attributed to the lower pH of the acetate buffer (pH 4.8), a condition under which phenolic compounds exhibit greater stability. scielo.br
The validated QuEChERS acetate method for phenolic compound extraction from a sample like red sweet pepper involves the following key steps: scielo.brscielo.br
Extraction : 10.0 g of the sample is homogenized with 10.0 mL of 1% (v/v) acetic acid in acetonitrile. scielo.br
Salting-out/Partitioning : Anhydrous magnesium sulfate (B86663) (MgSO₄) (4.0 g) and sodium acetate (CH₃COONa) (1.0 g) are added to induce phase separation. scielo.br
Dispersive Solid-Phase Extraction (d-SPE) Clean-up : An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents to remove interfering substances. A combination of 150 mg of anhydrous MgSO₄, 50 mg of octadecylsilane (B103800) (C18), and 7.5 mg of graphitized carbon black (GCB) has been shown to effectively remove interferents like carotenoids without significantly retaining the target phenolic compounds. scielo.brresearchgate.net
The method demonstrated good performance with recoveries in the range of 82-103% and a precision (relative standard deviation) of ≤ 15%. scielo.brresearchgate.net
Table 2: Optimized QuEChERS Acetate Method for Phenolic Compound Extraction
| Step | Reagents and Parameters | Purpose | Source |
|---|---|---|---|
| 1. Sample Homogenization | 10.0 g sample + 10.0 mL of 1% (v/v) acetic acid in acetonitrile. | Initial extraction of phenolic compounds. | scielo.brscielo.br |
| 2. Liquid-Liquid Partitioning | Addition of 4.0 g anhydrous MgSO₄ and 1.0 g CH₃COONa. | To induce phase separation between the aqueous and organic (acetonitrile) layers. | scielo.brscielo.br |
| 3. d-SPE Clean-up | 1.0 mL supernatant with 150 mg MgSO₄, 50 mg C18, and 7.5 mg GCB. | Removal of interfering compounds (e.g., pigments, lipids) from the extract. | scielo.br |
Analytical and Quantification Techniques for Sinapic Acid and Its Esters, Including Acetylated Forms
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds from diverse and complex matrices. researchgate.netpan.olsztyn.pl It is the most popular and widely used method for quantifying sinapic acid and its derivatives. researchgate.netpan.olsztyn.pl The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase pumped at high pressure, allowing for the efficient separation of individual phenolics from a mixture. pan.olsztyn.pl
HPLC coupled with a Diode Array Detector (DAD) is a powerful and common configuration for analyzing phenolic acids. nih.govagriculturejournals.cznih.gov The DAD detector acquires a full UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak identification and purity assessment. agriculturejournals.cz Phenolic acids in an extract can be identified by comparing their retention times and UV spectra with those of authentic standards. pan.olsztyn.pl For sinapic acid and its derivatives, the chromatograms are typically monitored at wavelengths between 320 nm and 330 nm, corresponding to a characteristic absorption maximum. nih.govdss.go.th
A validated HPLC-DAD method for the determination of sinapic acid derivatives in canola extracts utilized a gradient elution system with a water-methanol-ο-phosphoric acid solution. researchgate.netnih.gov The method demonstrated excellent linearity and recovery. nih.gov Validation parameters for this method are detailed below.
Table 1: HPLC-DAD Method Validation for Sinapic Acid Derivatives
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Detection Limit (µg/mL) | Quantification Limit (µg/mL) | Recovery |
|---|---|---|---|---|---|
| Sinapine (B1681761) | 0.20–200.00 | 1.00 | 0.20 | 0.50 | >98.0% |
| Sinapoyl Glucose | 0.20–200.00 | 0.99 | 0.40 | 0.80 | >98.0% |
| Sinapic Acid | 0.20–200.00 | 1.00 | 0.20 | 0.50 | >98.0% |
Data sourced from Khattab et al. (2009). nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most frequently used chromatographic mode for the separation of sinapic acid and its esters. pan.olsztyn.plnih.govgoogle.com This technique employs a non-polar stationary phase, typically a silica (B1680970) support chemically modified with C18 (octadecyl) alkyl chains, and a polar mobile phase. pan.olsztyn.plresearchgate.net The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
A typical RP-HPLC setup for sinapic acid analysis involves a C18 column and a gradient elution. nih.govresearchgate.netjapsonline.com The mobile phase often consists of an aqueous solvent (like water with an acidifier such as phosphoric acid or formic acid to ensure the phenolic acids are in their non-ionized form) and an organic modifier (such as methanol (B129727) or acetonitrile). nih.govmdpi.com For instance, one method used a gradient of water/methanol with 1.2% o-phosphoric acid (Solvent A) and 100% methanol with 0.1% o-phosphoric acid (Solvent B) on a C18 column to successfully separate sinapic acid derivatives in canola extracts. nih.gov
HPLC with Diode Array Detection (DAD)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in speed, resolution, sensitivity, and selectivity over conventional HPLC. nih.gov UHPLC uses columns with smaller particle sizes (<3 µm), which allows for faster analyses and better separation efficiency. mdpi.com The coupling of UHPLC with a mass spectrometer, particularly a triple quadrupole (QqQ) instrument, provides a highly sensitive and specific detection system suitable for the accurate quantification of target compounds, even at very low concentrations in complex biological samples. nih.gov
A UHPLC-MS/MS method was developed for the simultaneous quantification of eight phenolic acids, including sinapic acid, in the fruiting bodies of Sanghuangporus baumii. nih.gov The analysis was performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov The electrospray ionization (ESI) source is commonly used for ionizing phenolic acids, often in negative ion mode ([M-H]⁻). nih.gov
Table 2: Exemplary UHPLC-MS/MS Parameters for Sinapic Acid Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 223.0 |
| Product Ion (m/z) | 208.0 |
| Fragmentor (V) | 121 |
| Collision Energy (V) | 13 |
Data sourced from Wang et al. (2023). nih.gov
This technique has also been successfully applied to identify various sinapoyl conjugates in defatted Oriental mustard seed meal by analyzing their retention time, UV spectra, and MS fragmentation patterns. a-z.lu
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a rapid, cost-effective, and environmentally friendly alternative to HPLC for the quantification of sinapic acid. impactfactor.orgresearchgate.net The method involves spotting the sample on a high-performance plate (the stationary phase), which is then developed in a chamber containing a suitable mobile phase. impactfactor.orgresearchgate.net
A validated HPTLC method for the quantification of sinapic acid in Camelina defatted seed cake involved an aluminum plate pre-coated with silica gel F254 as the stationary phase. impactfactor.orgresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength to quantify the compounds based on the intensity of the spots. impactfactor.orgresearchgate.net For sinapic acid, densitometric evaluation is typically performed in the UV range of 254-336 nm. impactfactor.orgresearchgate.net The identity of sinapic acid is confirmed by comparing the Rf value of the spot in the sample with that of a standard. impactfactor.orgbanglajol.info
Table 3: HPTLC Method for Sinapic Acid Quantification in Camelina Seed Cake
| Parameter | Description |
|---|---|
| Stationary Phase | Pre-coated TLC plate (Silica gel F254) |
| Mobile Phase | Ethyl acetate (B1210297): Ethyl methyl ketone: Formic acid: water |
| Detection | Densitometric evaluation at 254-336 nm |
| Rf Value of Sinapic Acid | 0.91 (± 0.02) |
| Linearity (Correlation Coefficient) | R = 99.9952 % |
Data sourced from Kumar et al. (2019). impactfactor.org
Spectrophotometric Assays for Total Phenolics and Specific Derivatives
Spectrophotometric assays are relatively simple and widely used techniques for the quantification of total phenolic content in plant extracts. nih.gov The most common of these is the Folin-Ciocalteu assay. nih.gov This method is based on a chemical reduction reaction where the Folin-Ciocalteu reagent, containing tungsten and molybdenum, is reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored product. nih.gov The intensity of the blue color, measured spectrophotometrically at an absorbance of around 725-750 nm, is proportional to the total amount of phenolic compounds present. nih.govpan.olsztyn.pl
The results of this assay are often expressed as equivalents of a standard phenolic compound, such as gallic acid equivalents (GAE) or, pertinently, sinapic acid equivalents (SAE). nih.govpan.olsztyn.pl Using sinapic acid for the calibration curve allows for the total phenolic content to be reported in terms of this specific hydroxycinnamic acid. nih.gov It is important to note that while this assay is excellent for determining the total phenolic content, it is not specific and does not distinguish between different phenolic compounds. dss.go.th The quantification of specific derivatives like sinapic acid or its esters requires separation by a chromatographic technique like HPLC prior to detection. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Acetylated Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful technique for the complete structural elucidation of organic molecules, including natural products and their synthetic derivatives. researchgate.netuq.edu.au It is particularly vital for determining the precise structure of acetylated compounds, such as acetylated sinapic acid esters. researchgate.netnih.gov
The structural analysis of an acetylated derivative is performed using a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMQC, HMBC). nih.gov O-acetylation causes significant and predictable changes in the NMR spectrum. nih.gov Specifically, it induces a strong downfield shift (a move to a higher ppm value) in the signals of protons that are attached to the same carbon as the newly introduced acetyl group. nih.gov
The number and position of acetyl groups on a molecule can be inferred from:
The number of distinct acetyl-methyl singlets that appear in the ¹H NMR spectrum. nih.gov
The characteristic chemical shifts of these acetyl-methyl protons. nih.gov
The downfield shifts observed for the neighboring skeletal protons. nih.gov
In a study on sinapic acid esters from Raphanus sativus, samples were acetylated with acetic anhydride (B1165640) in pyridine (B92270) to aid in structural analysis. researchgate.net The ¹H-NMR spectrum of the resulting acetate derivative, recorded in a solvent like CDCl₃, provided crucial data for confirming the structure. researchgate.net This approach is a powerful tool for the unambiguous structural analysis of underivatized and derivatized carbohydrate chains and other complex natural products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many phenolic compounds, including sinapic acid and its esters, are not inherently volatile enough for direct GC analysis. mdpi.com To overcome this limitation, a crucial derivatization step is employed to convert these non-volatile compounds into more volatile and thermally stable derivatives. mdpi.comd-nb.info This process involves chemically modifying the functional groups, such as hydroxyl and carboxyl groups, that are responsible for the low volatility of the parent compounds. d-nb.info
For sinapic acid and its esters, including acetylated forms, the most common derivatization technique is silylation. mdpi.comcerealsgrains.org This involves replacing the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS), or N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used for this purpose. d-nb.infonih.gov The resulting TMS derivatives are significantly more volatile and produce characteristic mass spectra that aid in their identification and quantification. cerealsgrains.org
Another derivatization method that can be employed is acetylation, where acetic anhydride is used to convert hydroxyl groups to their acetylated forms, thereby increasing their volatility. lynchburg.edu
Detailed Research Findings
Numerous studies have successfully utilized GC-MS with derivatization for the analysis of sinapic acid and its derivatives in various matrices. For instance, a method was developed for the determination of various flavonoids and phenolic and benzoic acids, including sinapic acid, in human plasma. nih.gov The procedure involved extraction with ethyl acetate followed by derivatization with BSTFA and TMCS, allowing for the separation and quantification of the trimethylsilyl derivatives by GC-MS. nih.gov This method proved to be simple, specific, and sensitive for bioavailability and pharmacokinetic studies. nih.gov
In the analysis of plant extracts, GC-MS after silylation has been shown to provide more accurate identification of phenolic compounds compared to HPLC with UV detection. mdpi.com A study on aromatic plants demonstrated the effective separation and identification of silylated phenolic compounds, including sinapic acid. mdpi.com Similarly, the analysis of traditional balsamic vinegar involved a specific extraction method followed by derivatization with bis(trimethylsilyl)trifluoroacetamide (BTSFA) to identify nine phenolic acids, including sinapic acid, via GC-MS. researchgate.net
Research on cereal grains has also highlighted the utility of GC-MS with derivatization. One study detailed a comprehensive protocol for the metabolomic profiling of phenolics and organic acids in wheat, barley, oat, and rye. mdpi.com The method involved acidic hydrolysis followed by a novel trimethylsilylation method using trimethylsilyl cyanide (TMSCN) before GC-MS analysis. mdpi.com This approach enabled the semi-quantitative detection of numerous analytes, with ferulic, caffeic, and sinapic acids and their esters being the main phenolics identified. mdpi.com
The table below summarizes the key aspects of GC-MS with derivatization for the analysis of sinapic acid and its related compounds based on various research findings.
| Parameter | Description |
| Derivatization Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + trimethylchlorosilane (TMCS) nih.gov, N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) d-nb.info, bis(trimethylsilyl)trifluoroacetamide (BTSFA) researchgate.net, Trimethylsilyl cyanide (TMSCN) mdpi.com |
| Derivatization Process | Replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group to increase volatility. nih.gov |
| GC Column | Typically a non-polar or semi-polar capillary column, such as a DB-5 or ZB 5MSi column, is used for separation. cerealsgrains.orgmdpi.com |
| Mass Spectrometry | Electron Impact (EI) ionization is commonly used, with mass spectra recorded to identify and quantify the derivatized compounds. mdpi.com |
| Applications | Analysis of sinapic acid and its derivatives in human plasma nih.gov, plant extracts mdpi.com, traditional balsamic vinegar researchgate.net, and cereals mdpi.com. |
Biological Activities and Mechanistic Research of Sinapate Esters, Including Acetylated Analogues in Vitro and in Planta Studies
Antioxidant Activity and Mechanisms
Sinapic acid and its esters, including acetylated forms, are recognized for their significant antioxidant properties. researchgate.net This activity is primarily attributed to their chemical structure, particularly the phenolic ring and its substituents, which enable them to counteract oxidative stress through various mechanisms. mdpi.comresearchgate.net
Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Superoxide)
Sinapic acid and its derivatives have demonstrated potent capabilities in scavenging a variety of free radicals. In vitro assays are commonly used to quantify this activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Sinapic acid effectively scavenges the stable DPPH radical. Studies have shown that its scavenging activity is concentration-dependent. For instance, at a molar ratio of 0.2 and 0.5 of sinapic acid to DPPH, the radical scavenging activity was 33.2% and 88.4%, respectively. frontiersin.org In another study, sinapic acid demonstrated an IC50 value (the concentration required to scavenge 50% of the radicals) of 0.18 µg/mL in the DPPH assay. biomedres.us Co-amorphous systems of sinapic acid with lysine (B10760008) have shown an even lower DPPH IC50 of 0.049 mg·mL−1, indicating enhanced activity. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Sinapic acid and its esters also show strong activity against the ABTS radical cation. researchgate.net Research has indicated that sinapic acid exhibits higher ABTS radical scavenging activity compared to some other phenolic acids. scielo.br One study reported that sinapic acid had an ABTS scavenging activity of 86.5% at a 50 µM concentration. researchgate.net
Superoxide (B77818) Radical (O₂⁻) Scavenging: The ability to scavenge superoxide radicals is a crucial antioxidant property, as these radicals are precursors to other reactive oxygen species. scielo.br Sinapic acid has been found to be an effective scavenger of superoxide radicals. researchgate.net At a concentration of 50 µM, sinapic acid exhibited an 88.6% scavenging activity against superoxide radicals. researchgate.net
Table 1: Free Radical Scavenging Activity of Sinapic Acid
| Radical | Assay Conditions | Scavenging Activity | Reference |
|---|---|---|---|
| DPPH | Molar ratio (Sinapic Acid:DPPH) = 0.5 | 88.4% | frontiersin.org |
| DPPH | IC50 | 0.18 µg/mL | biomedres.us |
| ABTS | 50 µM concentration | 86.5% | researchgate.net |
| Superoxide (O₂⁻) | 50 µM concentration | 88.6% | researchgate.net |
Mechanisms of Action (e.g., Electron Donation, Hydrogen Atom Transfer)
The antioxidant activity of sinapic acid and its esters is executed through several key mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. mdpi.comfrontiersin.org In non-polar or weakly polar solvents like ethyl acetate (B1210297), the HAT mechanism is considered the predominant pathway for the antioxidant action of hydroxycinnamic acids. agriculturejournals.cz
Electron Donation (Single Electron Transfer - Proton Transfer, SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is a key parameter for this mechanism, with a lower IP indicating a greater ease of electron donation. mdpi.com
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, protic solvents like methanol (B129727). It involves the initial deprotonation of the phenolic hydroxyl group, followed by electron transfer from the resulting phenoxide anion to the free radical. mdpi.comagriculturejournals.cz Studies on the reaction of sinapic acid with DPPH in methanol support the SPLET mechanism. acs.org The presence of a carboxylic acid group can suppress this mechanism, while esterification can enhance it by facilitating deprotonation of the phenolic hydroxyl group. acs.org
The specific mechanism that prevails is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. agriculturejournals.cz
Inhibition of Lipid Peroxidation and Oxidative Stress
Sinapic acid and its derivatives are effective inhibitors of lipid peroxidation, a key process in cellular damage caused by oxidative stress. mdpi.com Lipid peroxidation involves a chain reaction of free radicals attacking lipids, leading to the formation of harmful products like malondialdehyde (MDA) and lipid hydroperoxides. nih.gov
Inhibition of Lipid Hydroperoxide Formation: Sinapic acid has been shown to be more effective than α-tocopherol and ferulic acid in suppressing the formation of hydroperoxides during the oxidation of methyl linoleate. nih.gov It can also inhibit the formation of hydroperoxides in purified rapeseed oil. nih.gov
Reduction of MDA Levels: In various in vivo models of oxidative stress, treatment with sinapic acid has been shown to significantly decrease the levels of MDA, a marker of lipid peroxidation. mdpi.comnih.gov For instance, in rats subjected to lead acetate-induced nephrotoxicity, sinapic acid administration reduced elevated MDA levels. nih.gov
Protection of LDL from Oxidation: Sinapic acid can protect low-density lipoprotein (LDL) from oxidation, a critical event in the development of atherosclerosis. It has shown higher antioxidant activity in an LDL model system compared to its decarboxylation product, 4-vinylsyringol. nih.gov It also effectively prevents LDL modification by peroxynitrite. acs.org
Modulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx)
In addition to directly scavenging free radicals, sinapic acid can exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes, which form the first line of defense against oxidative stress. plos.org
Superoxide Dismutase (SOD): SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Studies have shown that in conditions of oxidative stress where SOD activity is depleted, treatment with sinapic acid can restore its activity. mdpi.comnih.govplos.org
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Similar to SOD, the activity of catalase can be enhanced by sinapic acid treatment in models of oxidative stress. mdpi.comnih.govplos.org
Glutathione Peroxidase (GPx): GPx is another crucial enzyme that reduces hydrogen peroxide and lipid hydroperoxides. Sinapic acid administration has been found to increase the activity of GPx in tissues under oxidative stress. nih.govplos.org
Table 2: Effect of Sinapic Acid on Antioxidant Enzyme Activity in L-NAME Induced Hypertensive Rats
| Enzyme | Control | L-NAME | L-NAME + Sinapic Acid (40 mg/kg) | Reference |
|---|---|---|---|---|
| SOD (U/mg protein) | 15.21 ± 1.01 | 8.14 ± 0.52 | 14.32 ± 0.98 | nih.gov |
| CAT (U/mg protein) | 58.21 ± 3.12 | 30.12 ± 2.01 | 55.14 ± 3.04 | nih.gov |
| GPx (U/mg protein) | 13.14 ± 0.98 | 7.21 ± 0.45 | 12.89 ± 0.91 | nih.gov |
Influence of Photoisomerization on Antioxidant Properties
Photoisomerization, the light-induced transformation between cis and trans isomers, can influence the antioxidant properties of sinapic acid and its esters. mdpi.comresearchgate.net
Ground State (S₀) vs. Excited State (S₁): In the ground state (S₀), the cis isomers of sinapic acid and methyl sinapate tend to exhibit higher antioxidant activity. mdpi.comresearchgate.net However, upon photoexcitation to the S₁ state, the antioxidant performance becomes dependent on the solvent. For example, in ethyl acetate and water, trans-sinapic acid is more effective, while in methanol, cis-sinapic acid shows better performance. mdpi.comresearchgate.net
Enhanced Reactivity upon Photoexcitation: Computational studies suggest that photoexcitation enhances the antioxidant properties of these compounds. This is supported by the observation that the natural population analysis (NPA) charges of the compounds increase upon photoexcitation, indicating greater chemical reactivity. mdpi.comresearchgate.net The primary relaxation mechanism for these molecules after UV absorption involves a trans-cis photoisomerization process, which is a key aspect of their photoprotective function in plants. acs.org
Impact of Acetylation on Antioxidant Efficacy
Acetylation, the process of introducing an acetyl group, can modify the antioxidant efficacy of phenolic compounds.
Modification of the Phenolic Hydroxyl Group: The primary site of antioxidant activity in sinapic acid is the free phenolic hydroxyl group. Acetylation of this group, as in the case of acetylated sinapic acid analogues, can reduce or eliminate its hydrogen-donating ability. mdpi.com This is because the acetyl group is an electron-withdrawing group, which makes it more difficult to donate a hydrogen atom or an electron. researchgate.net
Structure-Activity Relationship Studies: A structure-activity relationship study on sinapic acid esters highlighted that a free phenolic hydroxyl group is crucial for observing significant antioxidant activity. mdpi.com When this group was methylated or acetylated, the antioxidant capacity was significantly diminished. mdpi.com For instance, grafting diethyl sinapate onto cellulose (B213188) nanocrystals through etherification of the phenolic group drastically reduced its DPPH radical scavenging activity. nih.gov
Anti-inflammatory Activity and Related Molecular Mechanisms
Modulation of Inflammatory Mediators (e.g., NF-κB, TNF-α, IL-1β)
Sinapic acid and its derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. Research indicates that sinapic acid can significantly decrease the levels of nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.govmdpi.com
In a study investigating lead acetate-induced toxicity, sinapic acid administration was found to reduce the elevated levels of NF-κB, TNF-α, and IL-1β in lung tissue, thereby exhibiting a protective anti-inflammatory effect. nih.govresearchgate.net Similarly, in a model of cadmium-induced hepatotoxicity, pretreatment with sinapic acid ameliorated inflammation by decreasing the expression of NF-κB and TNF-α, and consequently reducing the levels of IL-1β. mdpi.com The anti-inflammatory properties of sinapic acid are also observed in its ability to downregulate NF-κB in doxorubicin-induced inflammation in rat heart muscle. biomolther.org
Further studies have shown that sinapic acid derivatives can interrupt the release of proinflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human natural killer cells. biomolther.org In microglial cells, sinapic acid has been shown to inhibit the release of proinflammatory factors induced by LPS. biomolther.org This modulation is crucial as chronic inflammation is a key factor in many diseases. biomolther.org
The mechanism often involves the Toll-like receptor 4 (TLR-4) signaling pathway. It has been established that TLR-4 activates NF-κB, which in turn triggers an inflammatory cascade leading to the production of TNF-α and IL-1β. mdpi.com Sinapic acid has been shown to suppress TLR-4 expression, thereby inhibiting this inflammatory cascade. mdpi.com
Table 1: Effect of Sinapic Acid on Inflammatory Mediators
| Mediator | Effect of Sinapic Acid | Studied Model |
|---|---|---|
| NF-κB | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com, Doxorubicin-induced cardiotoxicity biomolther.org |
| TNF-α | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com, LPS-stimulated human NK cells biomolther.org |
| IL-1β | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com |
| IL-6 | Decreased secretion | LPS-stimulated human NK cells biomolther.org |
| TLR-4 | Suppressed expression | Cadmium-induced hepatotoxicity mdpi.com |
Cyclooxygenase (COX-2) and Lipoxygenase (5-LOX) Inhibition
Sinapic acid has been identified as a significant inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. indexcopernicus.com The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In vitro studies have demonstrated that sinapic acid can significantly inhibit both COX-2 and 5-LOX in a dose-dependent manner. indexcopernicus.com At a concentration of 500 µg/mL, sinapic acid showed a maximum inhibition of 71.77% for COX-2 and 77.66% for 5-lipoxygenase. indexcopernicus.com This dual inhibition is considered advantageous as it can block the production of both prostaglandins (B1171923) and leukotrienes, leading to a synergistic anti-inflammatory effect. indexcopernicus.com
Table 2: Inhibition of COX-2 and 5-LOX by Sinapic Acid
| Enzyme | Maximum Inhibition (%) | Concentration |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 71.77 | 500 µg/mL |
| 5-Lipoxygenase (5-LOX) | 77.66 | 500 µg/mL |
Enzyme Inhibition Studies (Beyond Inflammation)
Tyrosinase Inhibition
Sinapic acid has been investigated for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. mmu.ac.ukresearchgate.net Dysregulation of tyrosinase can lead to hyperpigmentation disorders. mmu.ac.uk
Studies have shown that sinapic acid exhibits inhibitory activity against mushroom tyrosinase. researchgate.net The mechanism of inhibition has been characterized as mixed-type. researchgate.net In comparative studies with other phenolic compounds, sinapic acid showed a higher IC50 value, indicating a relatively lower potency compared to compounds like cichoric acid and isorhamnetin. mmu.ac.uk However, its ability to inhibit the enzyme is still significant.
The inhibitory effect of phenolic compounds like sinapic acid is often attributed to their ability to chelate the copper ions within the active site of the tyrosinase enzyme. researchgate.netmdpi.com
Table 3: Tyrosinase Inhibition by Sinapic Acid
| Compound | Inhibition Type | Potency (Compared to other phenolics) |
|---|---|---|
| Sinapic Acid | Mixed | Lower |
Cytochrome P450 Enzyme Modulation (e.g., CYP3A2, CYP2C11)
Sinapic acid has been shown to modulate the activity of cytochrome P450 enzymes, particularly CYP3A2 and CYP2C11, which are crucial for the metabolism of many drugs. nih.govmdpi.comcapes.gov.brnih.gov
Research in rat models has demonstrated that pretreatment with sinapic acid can significantly inhibit the activity of hepatic CYP3A2 and CYP2C11. capes.gov.brnih.gov This inhibition can lead to altered pharmacokinetics of drugs that are substrates for these enzymes. For example, co-administration of sinapic acid with carbamazepine (B1668303) or ibrutinib (B1684441) resulted in increased bioavailability of these drugs, evidenced by higher maximum plasma concentrations (Cmax) and area under the curve (AUC). mdpi.comcapes.gov.brnih.gov
Western blot analysis has confirmed that sinapic acid pretreatment leads to a significant reduction in the protein expression of CYP3A2 in both the liver and intestine. mdpi.com This modulation of CYP enzymes by sinapic acid suggests the potential for food-drug or herb-drug interactions. capes.gov.brnih.gov
Table 4: Effect of Sinapic Acid on Cytochrome P450 Enzymes
| Enzyme | Effect | Consequence |
|---|---|---|
| CYP3A2 | Inhibition of activity and protein expression | Increased bioavailability of substrate drugs mdpi.comcapes.gov.brnih.gov |
| CYP2C11 | Inhibition of activity | Increased bioavailability of substrate drugs capes.gov.brnih.gov |
P-glycoprotein (P-gp/MDR1) Inhibition
In addition to modulating metabolic enzymes, sinapic acid also affects the function of drug transporters like P-glycoprotein (P-gp/MDR1). nih.govmdpi.comcapes.gov.brnih.gov P-gp is an efflux pump that plays a significant role in drug absorption and distribution.
Studies have shown that sinapic acid can inhibit P-gp/MDR1 protein expression in the intestine and liver. nih.govmdpi.com This inhibition of P-gp-mediated efflux can enhance the absorption and bioavailability of P-gp substrate drugs. capes.gov.brnih.gov For instance, the increased bioavailability of carbamazepine and dasatinib (B193332) when co-administered with sinapic acid is attributed, in part, to the inhibition of intestinal P-gp. nih.govcapes.gov.brnih.gov
The inhibitory effect of sinapic acid on P-gp has been demonstrated in various in vivo rat models, highlighting its potential to influence the pharmacokinetics of a wide range of medications. nih.govmdpi.comcapes.gov.brnih.gov
Table 5: Effect of Sinapic Acid on P-glycoprotein
| Transporter | Effect | Location | Consequence |
|---|---|---|---|
| P-glycoprotein (P-gp/MDR1) | Inhibition of protein expression | Intestine, Liver | Increased absorption and bioavailability of P-gp substrate drugs nih.govmdpi.comcapes.gov.brnih.gov |
Cholinesterase, Amylase, and Glucosidase Inhibition
Research into the enzymatic inhibition properties of sinapate esters has revealed potential applications in managing certain health conditions.
Cholinesterase Inhibition: Sinapine (B1681761), the choline (B1196258) ester of sinapic acid, has been identified as an acetylcholinesterase (AChE) inhibitor. nih.govresearchgate.net Its structural similarity to acetylcholine (B1216132) allows it to bind to the enzyme, suggesting a competitive mode of inhibition. nih.gov One study found sinapine to be a more effective inhibitor of AChE in rat cerebral homogenate, with an IC50 value of 3.66 μM, compared to its effect in blood serum (IC50 of 22.1 μM). nih.gov Other research has also confirmed sinapine's ability to inhibit acetylcholinesterase by 85%. researchgate.net In a broader study of phenolic acids, sinapic acid itself showed inhibitory activity against cholinesterases, though less potent than some other phenolics like p-coumaric acid and caffeic acid. mdpi.com
Amylase and Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a key strategy for managing postprandial hyperglycemia. Phenylpropanoid sucrose (B13894) esters, which can include a sinapoyl moiety, have shown inhibitory activity against both α-glucosidase and α-amylase. mdpi.com The degree of inhibition depends on the type and position of the cinnamoyl groups on the sucrose structure. mdpi.com While specific data for sinapic acid acetate is limited, studies on related compounds and plant extracts containing sinapic acid suggest that this class of molecules has potential as α-glucosidase and α-amylase inhibitors. mdpi.comnih.gov For instance, kohlrabi microgreens, which contain sinapic acid, have been shown to inhibit α-amylase and α-glucosidase.
Role in Plant Physiology and Development
Sinapate esters are integral to several aspects of plant life, from protection against environmental stressors to the regulation of fundamental developmental processes. frontiersin.orgresearchgate.net
UV-Protective Functions
One of the most critical roles of sinapate esters in plants is providing protection against harmful ultraviolet-B (UV-B) radiation. oup.com Sinapoyl malate (B86768), in particular, acts as a natural sunscreen, accumulating in the leaf epidermis of plants like Arabidopsis thaliana. nih.gov
Key Research Findings:
High Absorption Efficiency: Sinapoyl malate is exceptionally efficient at absorbing UV-B light. purdue.edu It possesses a high oscillator strength of 0.65 (where 1.0 is the theoretical maximum), allowing it to effectively capture UV-B radiation while permitting other wavelengths necessary for photosynthesis to penetrate the plant tissue. purdue.edu
Broad Spectrum Coverage: A key feature of sinapoyl malate is its inherently broad UV absorption spectrum, which covers all wavelengths of UV-B radiation without significant gaps. purdue.edu This comprehensive protection is crucial for shielding the plant's sensitive cellular components, including DNA, from damage. researchgate.net
Photostability: Upon absorbing UV radiation, sinapoyl malate and its derivatives can dissipate the energy safely, often through a rapid trans-cis isomerization process that occurs within picoseconds. nih.gov This ultrafast relaxation mechanism prevents the formation of harmful reactive species and ensures the molecule can continue to provide protection, highlighting its photostability. nih.gov
The accumulation of sinapate esters like sinapoyl malate is a key adaptive mechanism for plants to survive under UV stress. oup.com
Influence on Seed Germination and Plant Hormones (e.g., Abscisic Acid)
Sinapate esters play a complex role in regulating seed dormancy and germination, primarily through their interaction with the plant hormone abscisic acid (ABA), a key inhibitor of germination. nih.gov
Detailed Research Findings:
Dose-Dependent Effects: Exogenous application of sinapic acid has a dose-dependent effect on seed germination in Arabidopsis thaliana. nih.govresearchgate.net Low concentrations can promote germination, while higher concentrations are inhibitory. researchgate.net
Interaction with ABA Metabolism: Sinapic acid appears to interfere with ABA homeostasis. nih.gov It has been shown to affect ABA catabolism, leading to reduced levels of active ABA and increased levels of its inactive form, ABA-glucose ester. nih.govresearchgate.net This modulation of ABA levels can alleviate the hormone's inhibitory effect on germination.
Role of Specific Esters: Sinapoylcholine is a major sinapate ester in seeds and has been demonstrated to affect ABA-mediated inhibition of germination. nih.gov Studies using Arabidopsis mutants have shown that those deficient in the synthesis of sinapate esters, such as sinapoylcholine or sinapoylglucose, are more sensitive to the inhibitory effects of ABA. nih.govresearchgate.netresearchgate.net For example, applying 0.5 mM of sinapic acid to germinating seeds increased their content of sinapoylcholine. researchgate.net
These findings indicate that the accumulation and metabolism of sinapic acid and its esters are crucial for modulating ABA-dependent responses during the critical transition from seed to seedling. nih.govresearchgate.net
Regulation of Lignin (B12514952) Biosynthesis
Lignin is a complex polymer essential for structural support in vascular plants. Sinapic acid and its derivatives are deeply involved in the phenylpropanoid pathway, which produces the monolignol precursors of lignin. researchgate.netoup.com
The biosynthesis of syringyl (S) lignin units, a key component of lignin in angiosperms, has been a subject of extensive research. The traditional pathway proposed that sinapic acid was a direct precursor. However, a significant challenge to this model is that the enzyme 4-(hydroxy)cinnamoyl CoA ligase (4CL) in Arabidopsis and other plants shows no or very low activity towards sinapic acid, meaning it cannot be efficiently activated for the subsequent steps of monolignol synthesis. pnas.org
This has led to the proposal of alternative routes where hydroxylation and methylation steps occur on intermediates like coniferaldehyde (B117026) or coniferyl alcohol, rather than on the free acid. pnas.org In this revised pathway, sinapic acid itself may not be a direct intermediate in the synthesis of S-lignin monomers. pnas.org However, sinapate esters, such as sinapoyl malate, which is synthesized from sinapic acid, are known to be crucial for regulating lignin biosynthetic enzymes. frontiersin.org Therefore, while the precise role of free sinapic acid in the direct synthesis of lignin monomers is debated, the broader metabolism of sinapate esters is clearly linked to the regulation of lignification. researchgate.netoup.comgoogle.com
Antimicrobial Activity
Sinapic acid and its derivatives have demonstrated notable antimicrobial properties against a range of microorganisms. frontiersin.orgnih.govuobasrah.edu.iq These activities contribute to the plant's defense against pathogens. uobasrah.edu.iq
Research has shown that sinapic acid is effective against both Gram-positive and Gram-negative bacteria. frontiersin.org An early study highlighted its activity against Erwinia carotovora, a pathogen that causes soft rot in vegetables. frontiersin.org Other studies have confirmed its antibacterial effects against human pathogens as well. researchgate.net For instance, sinapine and its analogues are known to possess antimicrobial properties. researchgate.net While the specific activity of this compound has not been detailed, the consistent antimicrobial effects of the parent acid and its other esters suggest that this class of compounds represents a source of potential biobased antimicrobial agents. nih.govresearchgate.net
Antiviral Activity (e.g., MERS-CoV PLpro Inhibition)
Recent research has explored the antiviral potential of sinapic acid and its esters, with promising findings against coronaviruses.
Specifically, sinapic acid has been identified as an inhibitor of the papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a crucial enzyme for viral replication. nih.govnih.gov
Inhibitory Activity of Sinapic Acid against MERS-CoV PLpro
| Compound | Target | Activity (IC50) | Binding Site Interaction |
|---|---|---|---|
| Sinapic Acid | MERS-CoV PLpro | 68.58 µM | Binds to the blocking loop (BL2) region, interacting with residues F268, E272, V275, and P249. |
Data sourced from Shahid et al. (2024). nih.govnih.gov
The study demonstrated that sinapic acid inhibits MERS-CoV PLpro in a dose-dependent manner. nih.govnih.gov Molecular docking studies revealed that it binds to the blocking loop (BL2) of the enzyme, a flexible domain that is critical for its catalytic activity. nih.gov By binding to this region, sinapic acid likely impedes the conformational changes required for the protease to function, thereby inhibiting viral replication. nih.gov
Furthermore, sinapic acid has also been shown to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, by targeting its envelope protein. researchgate.net Esters of sinapic acid have also shown activity against coronaviruses, suggesting that this chemical scaffold is a promising candidate for the development of antiviral agents. mdpi.com
Anticancer Activity
Sinapic acid and its derivatives have demonstrated notable anticancer properties across various cancer cell lines in in vitro studies. nih.govwindows.net These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration. mdpi.comnih.gov
In human prostate cancer cell lines (PC-3 and LNCaP), sinapic acid has been shown to induce apoptosis by increasing the expression of key apoptotic markers such as BAX, caspase-3, and caspase-7. mdpi.com Concurrently, it reduces the expression of proteins associated with metastasis, namely MMP-2 and MMP-9. mdpi.com Studies on human laryngeal carcinoma (HEp-2) cells revealed that sinapic acid treatment leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, indicating the induction of apoptosis. mdpi.com
Similarly, in the HT-29 human colon cancer cell line, sinapic acid has been found to have antiproliferative, apoptotic, and genotoxic effects. researchgate.net It significantly elevated the levels of cleaved caspase-3, BAX, and cleaved PARP, all of which are critical to the apoptotic process. researchgate.net The inhibitory concentration (IC50) of sinapic acid was determined to be 317.5 µM for a 24-hour period. researchgate.net Furthermore, in canine osteosarcoma cells (D17), sinapic acid induced apoptosis by upregulating the expression of BAX, CASP3, CASP7, CASP8, CASP9, and FAS. vetdergikafkas.org
When combined with the chemotherapy drug cisplatin, sinapic acid enhanced the inhibitory effect on hepatocellular carcinoma (HCC) cells (HepG2 and SMMC-7721) while showing less toxicity to normal liver cells. nih.gov This combination was also found to inhibit the migration of HCC cells. nih.gov
Table 1: In Vitro Anticancer Activities of Sinapic Acid and Its Derivatives
| Cell Line | Compound | Observed Effects | Key Mechanisms |
|---|---|---|---|
| PC-3 and LNCaP (Prostate Cancer) | Sinapic Acid | Increased apoptosis, reduced metastasis-related protein expression. mdpi.com | Upregulation of BAX, caspase-3, caspase-7; downregulation of MMP-2, MMP-9. mdpi.com |
| HEp-2 (Laryngeal Carcinoma) | Sinapic Acid | Increased ROS levels, decreased mitochondrial membrane potential. mdpi.com | Induction of apoptosis. mdpi.com |
| HT-29 (Colon Cancer) | Sinapic Acid | Antiproliferative, apoptotic, and genotoxic effects. researchgate.net | Elevation of cleaved caspase-3, BAX, and cleaved PARP. researchgate.net |
| D17 (Canine Osteosarcoma) | Sinapic Acid | Induced apoptosis. vetdergikafkas.org | Upregulation of BAX, CASP3, CASP7, CASP8, CASP9, FAS. vetdergikafkas.org |
| HepG2 and SMMC-7721 (Hepatocellular Carcinoma) | Sinapic Acid with Cisplatin | Enhanced inhibition of cell proliferation and migration. nih.gov | Synergistic anticancer effect. nih.gov |
| MCF-7 (Breast Cancer) | Sinapic Acid Nanoparticles | Reduced cell viability, increased apoptosis. acs.org | Increased MDA levels, decreased SOD activity. acs.org |
Neuroprotective Effects
The neuroprotective properties of sinapic acid and its esters have been investigated in various in vitro models of neurodegenerative diseases. ekb.egnih.gov These compounds have shown the ability to protect neurons from damage induced by toxins and oxidative stress.
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that pretreatment with sinapic acid protected against 6-OHDA-induced neurotoxicity. This was evidenced by increased cell viability, reduced apoptosis, suppressed oxidative stress, and mitigated mitochondrial dysfunction. ekb.eg Furthermore, sinapic acid was found to downregulate the expression of several effector molecules in the MAPK signaling pathway, which is involved in neuronal stress and apoptotic cell death. ekb.eg
In a model of Alzheimer's disease using PC12 cells, sinapic acid increased cell viability and reduced apoptosis by increasing the Bcl-2/Bax ratio and decreasing the protein levels of Caspase-3. nih.gov The neuroprotective effect was linked to the activation of the PI3K/Akt/GSK3β signaling pathway. nih.gov Another derivative, sinapine, has been shown to have a dose-dependent inhibitory activity on acetylcholine esterase (AChE) in in vitro studies, with a more potent effect in the cerebral homogenate of rats compared to blood serum. nih.govwindows.net
Research on global cerebral ischemia models also highlights the neuroprotective potential of sinapic acid. It has been shown to confer significant protection to ischemic hippocampal neurons. cpn.or.kr
Table 2: In Vitro Neuroprotective Effects of Sinapic Acid and Its Derivatives
| Cell Model | Compound | Toxin/Condition | Observed Protective Effects | Mechanistic Insights |
|---|---|---|---|---|
| SH-SY5Y Neuroblastoma Cells | Sinapic Acid | 6-OHDA | Increased cell viability, reduced apoptosis, suppressed oxidative stress and mitochondrial dysfunction. ekb.eg | Downregulation of MAPK signaling pathway. ekb.eg |
| PC12 Cells | Sinapic Acid | Amyloid beta-peptide (Aβ) | Increased cell viability, reduced apoptosis. nih.gov | Activation of PI3K/Akt/GSK3β pathway, increased Bcl-2/Bax ratio, decreased Caspase-3. nih.gov |
| Rat Cerebral Homogenate | Sinapine | N/A | Acetylcholine esterase (AChE) inhibition. nih.govwindows.net | Competitive binding to AChE. nih.govwindows.net |
| SH-SY5Y Human Neuroblastoma Cells | Sinapic Acid | Global Cerebral Ischemia | No cytotoxic effects observed. cpn.or.kr | Confers significant neuroprotection to ischemic hippocampal neurons. cpn.or.kr |
Hepatoprotective Activity
Sinapic acid and its esters have demonstrated significant hepatoprotective effects in in vitro models of liver injury. frontiersin.orgdergipark.org.tr These compounds can mitigate liver damage by reducing oxidative stress, inflammation, and apoptosis.
In a study using AML-12 cells, a model for alcoholic liver disease, sinapic acid treatment was found to inhibit oxidative stress and pyroptosis. frontiersin.org It achieved this by down-regulating Bromodomain-containing protein 4 (BRD4) and enhancing the antioxidant response. frontiersin.org Molecular docking analysis revealed a potent binding of sinapic acid with BRD4. frontiersin.org
Another study investigating fulminant hepatitis in rats found that pretreatment with sinapic acid significantly inhibited the expression of inducible nitric oxide synthase (iNOS), demonstrating its anti-inflammatory effects. nih.gov The antioxidant activity of sinapic acid in this model was mediated through the modulation of the Nrf2/HO-1 pathway. nih.gov Furthermore, in a model of thioacetamide-induced liver cirrhosis, sinapic acid showed hepatoprotective effects by inhibiting fibrosis, hepatotoxicity, and liver cell proliferation, while up-regulating HSP 70 and down-regulating α-SMA expression. researchgate.net
Table 3: In Vitro Hepatoprotective Activities of Sinapic Acid and Its Derivatives
| Cell/Animal Model | Compound | Inducing Agent | Protective Mechanisms |
|---|---|---|---|
| AML-12 Cells (Alcoholic Liver Disease Model) | Sinapic Acid | Alcohol | Inhibited oxidative stress and pyroptosis via BRD4 downregulation. frontiersin.org |
| Rat Model (Fulminant Hepatitis) | Sinapic Acid | D-Galactosamine/Lipopolysaccharide | Inhibited iNOS expression; modulated Nrf2/HO-1 pathway. nih.gov |
| Rat Model (Thioacetamide-Induced Liver Cirrhosis) | Sinapic Acid | Thioacetamide | Inhibited fibrosis and hepatotoxicity; upregulated HSP 70; downregulated α-SMA. researchgate.net |
| Rat Model (Streptozotocin-Induced Diabetes) | Sinapic Acid | Streptozotocin | Decreased TNF-α immunoexpression and histopathological changes. dergipark.org.tr |
Nephroprotective Activity (e.g., Against Lead Acetate-Induced Toxicity)
Sinapic acid has shown protective effects against kidney damage induced by toxins such as lead acetate. nih.gov Its nephroprotective mechanisms involve combating oxidative stress, inflammation, and apoptosis.
In a study on lead acetate-induced nephrotoxicity in rats, sinapic acid administration reduced oxidative stress by increasing the activities of antioxidant enzymes (SOD, CAT, and GPx) and the levels of GSH, while decreasing MDA levels. nih.gov It also mitigated inflammation by reducing the mRNA transcription levels of NF-κB, TNF-α, IL-1β, NLRP3, and RAGE. nih.gov Furthermore, sinapic acid counteracted apoptosis by reversing the lead acetate-induced decrease in anti-apoptotic Bcl-2 and the increase in apoptotic Bax, APAF-1, and Caspase-3. nih.gov It also reduced endoplasmic reticulum (ER) stress caused by lead acetate. nih.gov
Table 4: Nephroprotective Activity of Sinapic Acid Against Lead Acetate-Induced Toxicity
| Parameter | Effect of Lead Acetate | Effect of Sinapic Acid Treatment |
|---|---|---|
| Oxidative Stress (MDA levels) | Increased | Decreased nih.gov |
| Antioxidant Enzymes (SOD, CAT, GPx) | Decreased | Increased nih.gov |
| Inflammatory Markers (NF-κB, TNF-α, IL-1β) | Increased | Decreased nih.gov |
| Apoptotic Markers (Bax, Caspase-3) | Increased | Decreased nih.gov |
| Anti-apoptotic Marker (Bcl-2) | Decreased | Increased nih.gov |
| Endoplasmic Reticulum Stress | Increased | Reduced nih.gov |
Pulmonary Protective Activity (e.g., Against Lead Acetate-Induced Toxicity)
The protective effects of sinapic acid extend to the pulmonary system, particularly against damage induced by lead acetate. researchgate.netnih.gov
A study investigating the efficacy of sinapic acid on lead acetate-induced lung toxicity in rats demonstrated that sinapic acid administration alleviated oxidative stress by increasing antioxidant levels (GSH, SOD, CAT, and GPx) and reducing MDA levels. researchgate.netnih.gov It also exhibited an anti-inflammatory effect by decreasing the levels of inflammatory markers such as NF-κB, TNF-α, and IL-1β. researchgate.netnih.gov In terms of apoptosis, sinapic acid reversed the lead acetate-induced increase in apoptotic markers (Bax, Apaf-1, and Caspase-3) and the decrease in the anti-apoptotic marker Bcl-2. researchgate.netnih.gov Additionally, it was found to mitigate prolonged ER stress caused by lead acetate. researchgate.net
Table 5: Pulmonary Protective Activity of Sinapic Acid Against Lead Acetate-Induced Toxicity
| Parameter | Effect of Lead Acetate | Effect of Sinapic Acid Treatment |
|---|---|---|
| Oxidative Stress (MDA levels) | Increased | Decreased researchgate.netnih.gov |
| Antioxidant Enzymes (GSH, SOD, CAT, GPx) | Decreased | Increased researchgate.netnih.gov |
| Inflammatory Markers (NF-κB, TNF-α, IL-1β) | Increased | Decreased researchgate.netnih.gov |
| Apoptotic Markers (Bax, Apaf-1, Caspase-3) | Increased | Decreased researchgate.netnih.gov |
| Anti-apoptotic Marker (Bcl-2) | Decreased | Increased researchgate.netnih.gov |
| Endoplasmic Reticulum Stress | Increased | Reduced researchgate.net |
Structure Activity Relationship Sar Studies of Sinapate Esters
Impact of Ester Group Steric Hindrance on UV Absorption
The nature of the ester group attached to the carboxylic acid function of sinapic acid plays a critical role in determining the molecule's effectiveness as a UV filter. Research has demonstrated a direct correlation between the steric bulk (or hindrance) of this ester group and the compound's UV absorption capabilities.
A study involving a library of synthesized sinapic acid esters revealed that increasing the steric hindrance of the ester moiety leads to more active UV-absorbing compounds. mdpi.com For instance, esters synthesized from sparsely hindered primary alcohols, such as 2-ethyl-1-hexanol, exhibited lower UV absorbance compared to those with bulkier ester groups. mdpi.com This effect is thought to be linked to the promotion of the cis-trans isomerization rate when the molecule is exposed to UV radiation, a key mechanism for dissipating harmful UV energy. mdpi.com
When comparing different types of bulky esters, phenolic esters were also explored. The investigation found that the strategic and careful tuning of the ester group's steric congestion is essential for achieving optimal UV absorption results. mdpi.com This highlights that the size and shape of the ester side chain are key structural features that can be modified to enhance the UV-protective properties of sinapate-based compounds. mdpi.comresearcher.liferesearchgate.netresearchgate.netdntb.gov.ua
Table 1: Influence of Ester Group on UV Absorption of Sinapate Esters
| Compound Type | Ester Group Characteristic | Relative UV Absorbance Intensity | Reference |
|---|---|---|---|
| Aliphatic Ester | Sparsely Hindered (e.g., from primary alcohols) | Lower | mdpi.com |
| Aliphatic/Phenolic Ester | Higher Steric Hindrance (Bulky) | Higher | mdpi.com |
Correlation Between Phenolic Hydroxyl Group and Antioxidant Activity
The antioxidant capacity of phenolic compounds like sinapic acid is predominantly attributed to the presence of a free phenolic hydroxyl (-OH) group on the aromatic ring. nih.gov This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
SAR studies have unequivocally confirmed this correlation for sinapate esters. mdpi.comresearcher.liferesearchgate.net When the phenolic hydroxyl group is blocked or "protected"—for example, through methylation (forming a methoxy (B1213986) group, -OCH₃) or acetylation (forming an acetyl group, as in sinapic acid acetate)—the molecule's antioxidant activity is effectively eliminated. mdpi.comclockss.org
In a direct comparison, sinapate esters with a free hydroxyl group exhibited significant radical-scavenging properties, while their methylated and acetylated counterparts showed no such activity. mdpi.com Further studies on various sinapic acid derivatives confirmed that methylation of the phenolic hydroxyl group leads to a drastic decrease in antioxidant potency. clockss.org This demonstrates that the availability of the hydrogen atom from the para-hydroxyl group on the phenyl ring is an absolute requirement for the antioxidant function of sinapate esters. mdpi.comnih.gov
Table 2: Antioxidant Activity of Sinapate Esters vs. Phenolic Group Status
| Compound | Status of Phenolic Group | Antiradical (DPPH) Activity | Reference |
|---|---|---|---|
| Sinapate Esters (General) | Free Hydroxyl (-OH) | Active | mdpi.com |
| Methylated Sinapate Ester | Protected (as -OCH₃) | Inactive | mdpi.com |
| Acetylated Sinapate Ester (this compound) | Protected (as -OCOCH₃) | Inactive | mdpi.com |
Influence of Derivatization (e.g., Acetylation, Methylation) on Biological Potency
Derivatization, the process of modifying a molecule to create related compounds or derivatives, significantly impacts the biological potency of sinapates. Acetylation and methylation of the critical phenolic hydroxyl group are prime examples.
As established, the acetylation of sinapic acid to form sinapic acid acetate (B1210297) nullifies its free radical-scavenging ability. mdpi.comclockss.org Similarly, methylation of this hydroxyl group also removes antioxidant capacity. mdpi.comclockss.org This derivatization also alters UV absorption characteristics. Compared to its methylated or acetylated forms, the free phenol (B47542) version of a sinapate ester shows a hypsochromic shift (a shift to shorter wavelengths) in its absorption spectrum, providing broader coverage across both UVB and UVA regions. mdpi.com
However, derivatization at other points on the molecule can yield compounds with enhanced potency. For example, a synthesized derivative named 1-Acetyl-sinapic acyl-4-(3'-chlorine-)benzylpiperazine (SA9) demonstrated very strong antioxidant and anti-inflammatory activities in vitro and in vivo. nih.gov In another example of functional modification, the methylation of sinapic acid can lead to the formation of syringic acid, a compound noted for its own extensive therapeutic properties, including antioxidant and anti-inflammatory effects. ffhdj.com Therefore, while derivatization of the key phenolic hydroxyl group is detrimental to antioxidant activity, modifying other parts of the sinapic acid scaffold can lead to the development of novel derivatives with significant biological potential. nih.govesmed.org
Role of Photoisomerization (cis-trans configurations) on Biological Activities
Sinapic acid and its esters possess a double bond in their propenoic acid side chain, which allows for the existence of two geometric isomers: trans (the more stable, naturally occurring form) and cis. Upon absorbing UV radiation, these molecules can undergo an efficient and extremely rapid trans-cis photoisomerization. frontiersin.orgnih.gov This process of switching between configurations is a key photoprotective mechanism, as it allows for the dissipation of absorbed UV energy as heat, preventing it from generating harmful radicals. frontiersin.orgnih.govresearchgate.net
Recent research using computational analysis has revealed that this photoisomerization also directly influences the antioxidant properties of sinapic acid and its esters. researchgate.netmdpi.com The findings indicate a complex relationship that depends on the molecule's electronic state:
In the ground state (S₀) , the cis-isomers of sinapic acid and methyl sinapate show higher antioxidant activity than their trans counterparts. researchgate.netmdpi.com
In the excited state (S₁) , which occurs immediately after absorbing light, the antioxidant performance becomes dependent on the solvent environment. For instance, trans-sinapic acid is a better antioxidant in ethyl acetate and water, while the cis-isomer is more effective in methanol (B129727). researchgate.netmdpi.com
Crucially, the studies suggest that the process of photoexcitation itself enhances the antioxidant properties of all isomers. researchgate.net This indicates that the photoprotective and antioxidant activities of sinapate esters are interconnected, with the dynamic cis-trans isomerization playing a vital role in both their ability to handle UV radiation and their potential to neutralize free radicals. researchgate.net
Advanced Research Perspectives and Future Directions
The field of phytochemical research is increasingly focused on leveraging natural compounds for novel applications, and sinapic acid and its derivatives are at the forefront of this exploration. Advanced research is paving the way for innovative uses of these compounds, from sustainable production to targeted therapeutic and industrial applications. This article delves into the cutting-edge research perspectives concerning sinapic acid esters, including acetylated forms, highlighting the future directions that promise to unlock their full potential.
Q & A
Q. What are the validated analytical methods for identifying and quantifying sinapic acid acetate in complex matrices?
Methodological Answer:
- Chromatographic Techniques : Thin-layer chromatography (TLC) with silica gel GF254 and mobile phase S3 can isolate sinapic acid derivatives, validated by comparing retention factors (Rf) and UV spectra with standards .
- HPLC Validation : Use reversed-phase HPLC with UV detection (e.g., 280 nm). Retention times and spectral matching (e.g., sinapic acid standard at ~12.5 min) confirm identity. Quantify via calibration curves with linearity (R² > 0.99) and recovery rates >95% .
- Data Cross-Validation : Combine TLC with HPLC to resolve co-eluting peaks in plant extracts or synthetic mixtures .
Q. How should researchers design in vivo experiments to evaluate the bioactivity of this compound?
Methodological Answer:
- Animal Models : Use randomized, controlled designs (e.g., 12 rats/group) with sham-operated controls. For neuroprotective studies, intracerebroventricular (ICV) administration of toxins (e.g., streptozotocin) followed by oral this compound (dissolved in 10% Tween 80) for 28 days .
- Dose Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with pre-treatment (1 hour before toxin exposure) to assess prophylactic potential .
- Endpoint Analysis : Measure biomarkers (e.g., TNF-α, IL-6 via ELISA) and histopathology to quantify anti-inflammatory or neuroprotective effects .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported antioxidant mechanisms of this compound across lipid systems?
Methodological Answer:
- Context-Specific Analysis : Sinapic acid derivatives exhibit variable efficacy depending on lipid peroxidation models. For example, in linoleic acid emulsions, this compound reduces hydroperoxide formation by 40–60% via radical scavenging, while in membrane bilayers, its effects depend on partition coefficients and interfacial interactions .
- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical adducts or fluorescence assays (e.g., DCFH-DA) to map oxidative bursts in cellular models .
- Comparative Studies : Benchmark against structurally similar acids (e.g., caffeic or ferulic acid) to identify substituent effects (e.g., methoxy groups) on redox activity .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Esterification Protocols : Use acetic anhydride in pyridine under reflux (80°C, 4 hours) with a molar ratio of 1:2 (sinapic acid:anhydride). Monitor reaction progress via FT-IR (disappearance of -OH stretch at 3300 cm⁻¹) .
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., methyl or glycosyl moieties) to the phenolic ring to improve solubility and bioavailability. For example, 4-vinylsyringol derivatives show 2-fold higher anti-inflammatory activity in BEAS-2B cells compared to the parent compound .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥99% purity .
Q. How can researchers address inconsistencies in this compound’s anti-inflammatory pathways across cell types?
Methodological Answer:
- Pathway-Specific Assays : In chondrocytes, focus on MAPK/NF-κB inhibition (e.g., Western blot for p38 phosphorylation), while in intestinal epithelial cells, prioritize TLR4/MyD88 signaling .
- Omics Integration : Perform RNA-seq or proteomics to identify cell-type-specific targets (e.g., iNOS suppression in macrophages vs. COX-2 downregulation in fibroblasts) .
- Cross-Validation : Replicate findings in primary cells (e.g., human PBMCs) and compare with immortalized lines to rule out artifact-driven results .
Q. What methodological gaps exist in current toxicological assessments of this compound?
Methodological Answer:
- In Vivo Toxicity : Limited data on chronic exposure (e.g., 90-day rodent studies). Prioritize OECD Guideline 407-compliant protocols with histopathology (liver/kidney) and hematology panels .
- Genotoxicity Screening : Conduct Ames tests (TA98/TA100 strains) and micronucleus assays to assess mutagenic potential. Current literature lacks such data .
- Bioaccumulation Studies : Use LC-MS/MS to quantify tissue residues after repeated dosing, particularly in lipid-rich organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
